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Abstract
This technical guide provides a comprehensive overview of 4-Isopropoxyphenol (CAS No.

7495-77-4), a significant chemical intermediate in the pharmaceutical and chemical industries.

[1] This document delves into the historical context of its synthesis, detailed chemical and

physical properties, and established analytical methodologies for its characterization. A primary

focus is placed on its pivotal role as a precursor in the synthesis of the widely-used beta-

blocker, Bisoprolol.[1][2][3][4][5] Key synthesis routes, including the Williamson ether synthesis,

are discussed in detail with accompanying reaction mechanisms and step-by-step laboratory

protocols. Furthermore, this guide offers in-depth spectroscopic data analysis (¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry) and critical safety and handling information to ensure its

proper use in a research and development setting.

Introduction and Historical Context
4-Isopropoxyphenol, also known as p-isopropoxyphenol or hydroquinone monoisopropyl

ether, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[6] While the

precise date and discoverer of its first synthesis are not prominently documented in readily

available historical records, its development is intrinsically linked to the broader history of aryl

ether synthesis. The foundational Williamson ether synthesis, developed in 1850, provided the
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chemical framework for creating such compounds.[7] The rise of industrial organic chemistry in

the early 20th century saw extensive exploration of phenol derivatives and their applications. It

is likely that 4-isopropoxyphenol was first synthesized during this period of systematic

investigation into the properties and reactions of substituted phenols. Its significance grew

substantially with the discovery of its utility as a key building block in the synthesis of

pharmacologically active molecules, most notably the cardioselective β₁ adrenergic receptor

blocker, Bisoprolol.[1][2][3][4][5]

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Isopropoxyphenol is
essential for its effective use in synthesis and research.

Property Value Reference(s)

CAS Number 7495-77-4 [1]

Molecular Formula C₉H₁₂O₂ [6]

Molecular Weight 152.19 g/mol [6]

IUPAC Name 4-(propan-2-yloxy)phenol [6]

Synonyms

p-Isopropoxyphenol,

Hydroquinone monoisopropyl

ether, 4-(1-

Methylethoxy)phenol

[6]

Appearance
White to off-white crystalline

solid
[3]

Boiling Point 117 °C at 4 Torr [8]

Solubility

Slightly soluble in water;

soluble in ethanol, ether, and

other common organic

solvents.

[3]

Synthesis of 4-Isopropoxyphenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://books.rsc.org/books/monograph/2220/chapter/8079790/Historical-Background-of-Ether-Synthesis-and-Their
https://www.benchchem.com/product/b1293736?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Bisoprolol_Utilizing_4_2_isopropoxyethoxy_methyl_phenol.pdf
http://aunilo.uum.edu.my/Find/Record/id-itb.:75434/Description?ui=bs3
https://patents.google.com/patent/WO2007069266A2/en
https://patents.google.com/patent/WO2016135616A1/en
https://patentimages.storage.googleapis.com/39/28/d4/e13e8f8fdbd231/WO2016135616A1.pdf
https://www.benchchem.com/product/b1293736?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Bisoprolol_Utilizing_4_2_isopropoxyethoxy_methyl_phenol.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropoxyphenol
https://patents.google.com/patent/WO2007069266A2/en
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Williamson_Ether_Synthesis_of_4_Butoxyphenol.pdf
https://patents.google.com/patent/WO2007069266A2/en
https://www.benchchem.com/product/b1293736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most common and industrially significant method for the synthesis of 4-Isopropoxyphenol
is the Williamson ether synthesis. This method involves the reaction of hydroquinone with an

isopropylating agent, such as 2-bromopropane or isopropyl alcohol, in the presence of a base.

Williamson Ether Synthesis: Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2)

mechanism. The reaction is initiated by the deprotonation of a hydroxyl group on hydroquinone

by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the

electrophilic carbon of the isopropylating agent, displacing the leaving group (e.g., bromide) to

form the ether linkage.

Reactants

Intermediate

Products
Hydroquinone (HO-Ar-OH)

Phenoxide Ion (HO-Ar-O⁻)

Deprotonation

Base (e.g., K₂CO₃)

Isopropyl Halide (CH₃)₂CH-Br

4-Isopropoxyphenol

Sₙ2 Attack

Salt (e.g., KBr)

Conjugate Acid of Base (e.g., KHCO₃)

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of 4-Isopropoxyphenol.

Detailed Experimental Protocol: Williamson Ether
Synthesis
This protocol describes the laboratory-scale synthesis of 4-Isopropoxyphenol from

hydroquinone and 2-bromopropane.

Materials:
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Hydroquinone

2-Bromopropane

Anhydrous Potassium Carbonate (K₂CO₃)

Acetone (anhydrous)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5

equivalents). Stir the mixture vigorously at room temperature for 30 minutes to facilitate the
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formation of the phenoxide salt.

Addition of Alkylating Agent: Slowly add 2-bromopropane (1.1 equivalents) to the reaction

mixture.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid

potassium carbonate and wash it with a small amount of acetone.

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve

the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer

sequentially with 1 M HCl, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator to yield the crude

4-Isopropoxyphenol.

Purification: The crude product can be further purified by column chromatography on silica

gel or by recrystallization.

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-
Isopropoxyphenol.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Isopropoxyphenol exhibits characteristic signals for the aromatic

protons, the isopropoxy group, and the phenolic hydroxyl group.

Aromatic Protons: Two doublets in the range of δ 6.7-7.0 ppm, corresponding to the AA'BB'

spin system of the para-substituted benzene ring.

Isopropoxy Methine Proton (-O-CH(CH₃)₂): A septet around δ 4.4-4.6 ppm.

Isopropoxy Methyl Protons (-O-CH(CH₃)₂): A doublet at approximately δ 1.2-1.3 ppm.
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Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on

concentration and solvent, typically in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the molecular structure.

Aromatic Carbons: Four signals in the aromatic region (δ 115-155 ppm). The carbon

attached to the isopropoxy group (C-O-isopropyl) and the carbon attached to the hydroxyl

group (C-OH) will have distinct chemical shifts from the other two aromatic carbons.

Isopropoxy Methine Carbon (-O-CH(CH₃)₂): A signal around δ 70 ppm.

Isopropoxy Methyl Carbons (-O-CH(CH₃)₂): A signal at approximately δ 22 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Isopropoxyphenol displays characteristic absorption bands for the

functional groups present.

O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

C-O Stretch (ether and phenol): Strong absorptions in the region of 1000-1300 cm⁻¹.

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 4-Isopropoxyphenol typically shows a

prominent molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is characterized by

the loss of a propylene molecule from the isopropoxy group, leading to a base peak at m/z 110,

corresponding to the hydroquinone radical cation.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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